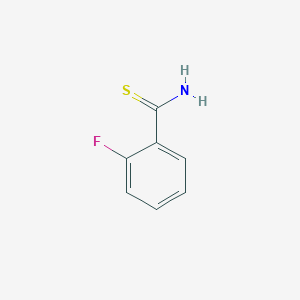

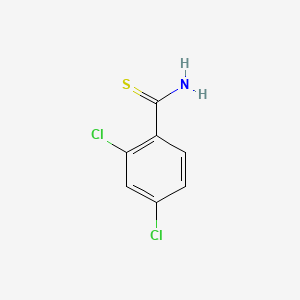

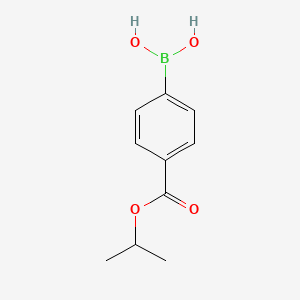

4-(2,5-Dimethylthien-3-yl)-1,3-thiazol-2-amine

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

Synthesis Analysis

The synthesis of thiazole derivatives has been a subject of interest due to their potential pharmacological activities. In the context of 4-(2,5-Dimethylthien-3-yl)-1,3-thiazol-2-amine, although not directly synthesized in the provided papers, related compounds offer insight into possible synthetic routes. For instance, the synthesis of 5-carbmethoxymethylidene-4-oxo-1,3-thiazol-2-ylguanidine was achieved through the reaction of N-amidinothiourea and dimethyl acetylenedicarboxylate under various conditions, which could be analogous to the synthesis of the title compound . Similarly, the synthesis of N-[1-(2,5-dimethyl-3-thienyl)ethylidene]-1,3-benzothiazol-2-amine involved the condensation of 2-aminobenzothiazole and 3-acetyl-2,5-dimethylthiophene in ethanol . These methods suggest that the synthesis of 4-(2,5-Dimethylthien-3-yl)-1,3-thiazol-2-amine might involve a condensation reaction under controlled conditions.

Molecular Structure Analysis

The molecular structure of thiazole derivatives is characterized by the presence of a thiazole ring, which is a five-membered heterocyclic compound containing both sulfur and nitrogen. X-ray diffraction analysis has been used to confirm the structure of related compounds, such as the 5-carbmethoxymethylidene-4-oxo-1,3-thiazol-2-ylguanidine . The planarity of the molecules and the presence of intramolecular hydrogen bonds, as seen in (E)-5-(3,5-Dimethylphenyl)-N-[4-(methylsulfanyl)benzylidene]-1,3,4-thiadiazol-2-amine, could also be relevant to the structural analysis of 4-(2,5-Dimethylthien-3-yl)-1,3-thiazol-2-amine .

Chemical Reactions Analysis

The reactivity of thiazole derivatives can lead to a variety of chemical reactions. For example, the multicomponent condensation of methyl (2 Z)-[2[(diaminomethylene)amino]-4-oxothiazol-5(4 H)-ylidene]acetate with alkylamines and formaldehyde resulted in new N-(5-R-1,3,5-triazinan-2-ylidene)-N-1,3-thiazol-2-amines . Additionally, the anomalous one-pot transformation of 3-dimethoxymethyl-2-(N-cyanoimino)thiazolidine with secondary amines to afford 2,4-diamino-s-triazines indicates the potential for unexpected reactions under certain conditions . These reactions could provide a framework for understanding the reactivity of 4-(2,5-Dimethylthien-3-yl)-1,3-thiazol-2-amine.

Physical and Chemical Properties Analysis

The physical and chemical properties of thiazole derivatives are influenced by their molecular structure. The presence of substituents on the thiazole ring can affect properties such as solubility, melting point, and reactivity. For instance, the planarity and intramolecular hydrogen bonding in (E)-5-(3,5-Dimethylphenyl)-N-[4-(methylsulfanyl)benzylidene]-1,3,4-thiadiazol-2-amine contribute to its crystal structure and could influence its physical properties . The spectral analysis, including IR, 1H-NMR, 13C-NMR, and EI-MS, provides detailed information about the functional groups and the electronic environment within the molecule, as demonstrated in the analysis of N-[1-(2,5-dimethyl-3-thienyl)ethylidene]-1,3-benzothiazol-2-amine . These analytical techniques would be essential in characterizing the physical and chemical properties of 4-(2,5-Dimethylthien-3-yl)-1,3-thiazol-2-amine.

Safety And Hazards

This would involve a discussion of the compound’s safety and hazards, including its toxicity and any precautions that need to be taken when handling it.

Direcciones Futuras

This would involve a discussion of potential future research directions, such as new synthetic routes, potential applications, and areas where further study is needed.

Propiedades

IUPAC Name |

4-(2,5-dimethylthiophen-3-yl)-1,3-thiazol-2-amine |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H10N2S2/c1-5-3-7(6(2)13-5)8-4-12-9(10)11-8/h3-4H,1-2H3,(H2,10,11) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SKDWLGWJNNTNGX-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=C(S1)C)C2=CSC(=N2)N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H10N2S2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20374437 |

Source

|

| Record name | 4-(2,5-dimethylthien-3-yl)-1,3-thiazol-2-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20374437 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

210.3 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

4-(2,5-Dimethylthien-3-yl)-1,3-thiazol-2-amine | |

CAS RN |

436152-83-9 |

Source

|

| Record name | 4-(2,5-dimethylthien-3-yl)-1,3-thiazol-2-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20374437 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![3-Oxabicyclo[3.1.0]hexane-2,4-dione](/img/structure/B1301994.png)